4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol
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Overview
Description
4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, along with a butoxyphenyl and a methoxyphenol group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol involves multiple steps. One common synthetic route includes the reaction of 4-butoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazolothiadiazine core.
Chemical Reactions Analysis
4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and anti-inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 4-[3-(4-Butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol include other triazolothiadiazines, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
These compounds share a similar core structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[3-(4-butoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-11-27-15-8-5-13(6-9-15)18-21-22-20-24(18)23-19(28-20)14-7-10-16(25)17(12-14)26-2/h5-10,12,19,23,25H,3-4,11H2,1-2H3 |
InChI Key |
XKVTVLBLRPWXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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